2,6-Difluorobenzoic acid

Ionization constant pKa Conductance

2,6-Difluorobenzoic acid (2,6-DFBA; C₇H₄F₂O₂; MW 158.10 g/mol) is a fluorinated aromatic carboxylic acid bearing two ortho-fluorine substituents relative to the carboxyl group. It is a crystalline solid (mp 157–161 °C) with a measured aqueous pKa of approximately 2.85 at 25 °C, making it a moderately strong organic acid significantly more acidic than unsubstituted benzoic acid (pKa ~4.2) and monofluorobenzoic acid isomers (pKa 3.27–4.14).

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 385-00-2
Cat. No. B147543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzoic acid
CAS385-00-2
Synonyms2,6-difluorobenzoate
2,6-difluorobenzoate calcium dihydrate
2,6-difluorobenzoic acid
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)F
InChIInChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
InChIKeyONOTYLMNTZNAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzoic Acid (CAS 385-00-2): A Position-Specific Fluorinated Aromatic Carboxylic Acid for Pharmaceutical Intermediates, Environmental Tracers, and Regioselective Synthesis


2,6-Difluorobenzoic acid (2,6-DFBA; C₇H₄F₂O₂; MW 158.10 g/mol) is a fluorinated aromatic carboxylic acid bearing two ortho-fluorine substituents relative to the carboxyl group. It is a crystalline solid (mp 157–161 °C) with a measured aqueous pKa of approximately 2.85 at 25 °C, making it a moderately strong organic acid significantly more acidic than unsubstituted benzoic acid (pKa ~4.2) and monofluorobenzoic acid isomers (pKa 3.27–4.14) [1][2]. The compound serves as a major degradation product of the insecticide diflubenzuron and functions as a key building block in the synthesis of several angiotensin II receptor antagonists and antipsychotic agents [3]. The specific 2,6-difluoro substitution pattern imparts distinct electronic, conformational, and reactivity properties that differentiate it from other regioisomeric difluorobenzoic acids and monofluorinated analogs.

Why 2,6-Difluorobenzoic Acid Cannot Be Freely Substituted: Evidence-Based Differentiation from Regioisomeric and Monofluorinated Analogs


Fluorobenzoic acids are not interchangeable commodities. The number and ring position of fluorine substituents dictate electronic effects, conformational preferences, acid–base behavior, and reaction regiochemistry in ways that directly impact synthetic outcomes, analytical detection, and environmental fate. The 2,6-difluoro pattern produces a unique combination of symmetric ortho-fluorine electron withdrawal that depresses pKa to ~2.85—substantially lower than 2,4-difluorobenzoic acid (pKa ~3.29), 2-fluorobenzoic acid (pKa ~3.27–3.31), and other regioisomers [1][2]. This acidity difference alters extraction efficiency, chromatographic retention, and metal-coordination behavior. Furthermore, the presence of fluorine at C6 relative to the carboxylate fundamentally alters reactivity toward organometallic reagents: 2,6-DFBA undergoes exclusive ipso-C2 substitution without competing decarboxylation, in contrast to the analogous 2,6-dimethoxybenzoic acid [3]. In groundwater tracer applications, the specific GC/MS retention and isomer-resolving capability of 2,6-DFBA's silyl derivative enables multi-tracer experiments that cannot be replicated using other fluorobenzoates [4]. These substantiated differences mean that substituting 2,6-DFBA with a positional isomer or monofluorinated analog introduces measurable—and often unacceptable—changes in reaction yield, selectivity, analytical detectability, or environmental persistence.

Quantitative Differentiation Evidence for 2,6-Difluorobenzoic Acid (CAS 385-00-2) Versus Its Closest Analogs


Acid Dissociation Constant (pKa): 2,6-DFBA Is 0.4–1.3 Units More Acidic Than Regioisomeric Difluoro- and Monofluoro-Benzoic Acids

Precision conductance measurements across 0–100 °C by Strong et al. (1982) revealed that 2,6-difluorobenzoic acid exhibits uniquely complex ionization thermodynamics compared to five other fluorinated benzoic acids studied in the same work. Only the 2,6-isomer required a fourth term in the pKa(m) = A + B/T + C·logT + DT fitting function to achieve a fit precision better than 0.03%, whereas the three monofluorobenzoic acids and 2,4-difluorobenzoic acid were adequately fitted with three-term functions [1]. The experimentally determined pKa of 2,6-DFBA at 25 °C is 2.85, compared to 2,4-difluorobenzoic acid at 3.29, 2-fluorobenzoic acid at 3.27–3.31, 3-fluorobenzoic acid at 3.90, and 4-fluorobenzoic acid at 4.14; benzoic acid itself has a pKa of ~4.2 [2][3]. A further independent study (Strong et al., 1987) demonstrated that ortho-fluorine substitution decreases the entropy of ionization, while meta- and para-fluorine substitution increases entropy—a directional thermodynamic difference unique to the ortho-fluorinated congeners [4].

Ionization constant pKa Conductance Fluorobenzoic acid Thermodynamics

Regioselective Nucleophilic Aromatic Substitution (SNAr): Exclusive Ipso-C2 Substitution Without Competing Decarboxylation, Unlike the 2,6-Dimethoxy Analog

In a systematic study of nucleophilic aromatic substitution of unprotected ortho-fluorinated and ortho-methoxylated benzoic acids with organolithium and Grignard reagents, Belaud-Rotureau (2009) demonstrated that 2,6-difluorobenzoic acid affords exclusively ipso-C2-substitution products, whereas the directly analogous 2,6-dimethoxybenzoic acid yields a mixture that includes decarboxylation side-products [1][2]. Furthermore, the presence of the C6 fluorine renders the carboxylate group inert toward nucleophilic attack by organolithiums; in contrast, 2-methoxy-6-trimethylsilylbenzoic acid and 2-fluoro-6-trimethylsilylbenzoic acid intermediates showed that the Br–Li exchange/D₂O quench sequence competes kinetically with direct n-BuLi attack on D₂O [2]. This divergent reactivity was also observed by Schlosser and Heiss (2003), who exploited the unique regiochemical behavior of 2,6-DFBA as a key intermediate for constructing all seven bromobenzoic acid isomers containing two homovicinal fluorine atoms via a one-pot metalation–carboxylation sequence from inexpensive 1,3-difluorobenzene [3].

SNAr Organolithium Regioselectivity Decarboxylation Synthetic methodology

Groundwater Tracer Multi-Isomer Resolution by GC/MS: 2,6-DFBA Silyl Derivative Enables Simultaneous Analysis of Multiple Difluorobenzoate Isomers

Han (1998) established a GC/MS method for 2,6-DFBA determination at part-per-trillion detection limits using silylation derivatization. A critical finding was that the silyl derivative of 2,6-DFBA can be chromatographically resolved from silyl derivatives of other difluorobenzoate isomers, enabling simultaneous analysis of multiple tracers in a single GC/MS run [1]. This isomer-resolving capability is not achievable with HPLC-UV methods commonly used for fluorobenzoate analysis, where 2,6-DFBA exhibits retention times of 9–12.5 min that may overlap with other isomers [2]. By ion chromatography with conductivity detection, Pearson et al. (1992) reported retention times of 1.79–2.62 min for 2,6-DFBA, pentafluorobenzoic acid (PFBA), and o-trifluoromethylbenzoic acid (o-TFMBA), with linear detection across 0.25–25 mg L⁻¹ [3]. Batch equilibrium and column transport studies by Comfort et al. demonstrated that 2,6-DFBA, PFBA, and o-TFMBA have transport properties very similar to bromide ion (Br⁻), but 2,6-DFBA showed larger analytical fluctuations over 190-day stability studies, indicating its greater sensitivity to mobile-phase conditions—a characteristic that demands careful method validation in long-term monitoring programs [4].

Groundwater tracer GC/MS Silyl derivative Isomer separation Environmental monitoring

Crystal-State Conformation: 2,6-DFBA Exhibits a Quantified Dihedral Angle of 33.70° Between the Benzene Ring and Carboxylate Group, Directing Unique Hydrogen-Bonded Dimer Sheet Architecture

Single-crystal X-ray diffraction analysis at 100 K (Al-Dajani et al., 2010) established that 2,6-difluorobenzoic acid crystallizes with a dihedral angle of 33.70(14)° between the benzene ring plane and the carboxylate group [1]. This non-planar conformation is driven by steric interactions between the two ortho-fluorine atoms and the carboxylic acid moiety. In the crystal, molecules form centrosymmetric inversion dimers via pairs of O—H···O hydrogen bonds generating R₂²(8) loops; these dimers are further linked into two-dimensional sheets parallel to the (102) plane by intermolecular C—H···F hydrogen bonds [1]. For comparison, 2,6-dichlorobenzoic acid and 2-chloro-6-fluorobenzoic acid each exhibit two symmetry-related conformers, whereas 2,6-difluorobenzoic acid displays four symmetry-equivalent structures—a difference attributable to the smaller van der Waals radius of fluorine versus chlorine [2]. The X-ray structure provides unambiguous confirmation of the 2,6-substitution pattern, with distinct ¹⁹F NMR resonances at δ −110 to −115 ppm that serve as identity verification for procurement quality control .

Crystal structure Dihedral angle Hydrogen bonding X-ray diffraction Conformation

Aerobic Soil Degradation Half-Life (DT₅₀): 2,6-DFBA Degrades Rapidly (5.7–12 Days), Enabling Its Use as a Non-Persistent Environmental Tracer Where PFBA and Other Fluorobenzoates May Persist Longer

According to EU regulatory dossiers compiled in the Pesticide Properties DataBase (PPDB), 2,6-difluorobenzoic acid exhibits an aerobic soil DT₅₀ (typical) of 5.7 days, with normalized DT₅₀ ranges of 2.2–11.3 days and DT₉₀ ranges of 8.0–48.5 days across six different soil types, classifying it as non-persistent [1]. Independent laboratory studies by Nimmo et al. reported times to 50% disappearance of 9 and 12 days in two agricultural soils, consistent with the regulatory data range [2]. The compound is formed as the major hydrolytic degradation product of diflubenzuron, with diflubenzuron itself exhibiting a particle-size-dependent half-life of 0.5–16 weeks depending on particle size, and 2,6-DFBA is subsequently mineralized to CO₂ [3]. In contrast, pentafluorobenzoic acid (PFBA), another common groundwater tracer, shows greater environmental persistence, and 2,4-difluorobenzoic acid lacks comparable published DT₅₀ data in regulatory databases, making 2,6-DFBA the better-characterized choice for studies requiring a non-persistent, rapidly degrading tracer [1].

Soil degradation DT50 Half-life Environmental fate Tracer persistence

Pharmaceutical Intermediate Specificity: 2,6-DFBA Is a Documented Key Building Block for Angiotensin II Receptor Antagonists (Losartan, Olmesartan) and the Antipsychotic Risperidone

2,6-Difluorobenzoic acid serves as a validated key intermediate in the synthesis of multiple commercial pharmaceuticals. It is explicitly cited in synthesis routes for losartan and olmesartan (angiotensin II receptor antagonists used for hypertension) and risperidone (an atypical antipsychotic), as well as the NSAIDs diflunisal and flurbiprofen [1]. The 2,6-difluorobenzoyl moiety is retained in the final drug substance for several of these molecules, directly influencing receptor binding and metabolic stability. A radiolabeled synthesis using ¹⁴CO₂ carboxylation of 1,3-difluorobenzene to produce [9-¹⁴C]-2,6-DFBA, followed by conversion to the amide and nitrile, demonstrates its utility in generating isotopically labeled drug candidates for ADME studies [2]. An optimized industrial process from 2,6-dichlorobenzonitrile and KF achieves 93.5% yield for the fluorination step and ≥92% yield for the subsequent hydrolysis to 2,6-DFBA, demonstrating scalable, cost-effective manufacture . While other fluorobenzoic acids (e.g., 2,4-DFBA) are also used as pharmaceutical intermediates, 2,6-DFBA's specific ortho,ortho-difluoro pattern is structurally required for the target drugs listed above, and substitution with a regioisomer would generate a different pharmacophore.

Pharmaceutical intermediate Losartan Olmesartan Risperidone Drug synthesis

Evidence-Backed Application Scenarios Where 2,6-Difluorobenzoic Acid (CAS 385-00-2) Delivers Verified Differentiation


GMP Pharmaceutical Intermediate Sourcing for Losartan, Olmesartan, or Risperidone API Manufacture

Procurement of 2,6-DFBA as a regulatory starting material (RSM) or GMP intermediate for the synthesis of angiotensin II receptor blockers (losartan, olmesartan) or the antipsychotic risperidone is justified by the compound's documented role as the essential 2,6-difluorobenzoyl building block. The 2,6-difluoro substitution pattern is structurally required for the target pharmacophore; substitution with 2,4-DFBA, 3,5-DFBA, or any monofluorobenzoic acid would produce a different chemical entity not corresponding to the approved drug substance [1]. Industrial-scale synthesis routes using 2,6-dichlorobenzonitrile and KF achieve ≥92% overall yield, ensuring supply chain economics . For QC release, identity can be confirmed by ¹⁹F NMR (δ −110 to −115 ppm), single-crystal X-ray diffraction (dihedral angle 33.70°), or HPLC against a certified reference standard [2].

Multi-Tracer Groundwater Hydrology Studies Requiring Isomer-Resolved GC/MS Detection at Sub-ppb Levels

In hydrogeological investigations where multiple conservative tracers must be deployed and quantified simultaneously, 2,6-DFBA offers a unique advantage: its silyl derivative can be chromatographically resolved from other difluorobenzoate isomers by GC/MS, enabling multi-tracer experimental designs that are not feasible with HPLC-UV methods alone [1]. The GC/MS method achieves part-per-trillion detection limits (~1000-fold more sensitive than standard HPLC-UV), allowing tracer detection at extremely low concentrations after dilution in aquifer systems. 2,6-DFBA's transport properties closely mimic those of bromide ion, the gold-standard conservative tracer, validating its use as a non-reactive water movement tracer . Its well-characterized aerobic soil DT₅₀ of 5.7 days also ensures it will not persist as a long-term groundwater contaminant after study completion [2].

Regioselective Synthesis of Ortho-Substituted Biaryl Carboxylic Acids via SNAr Without Protecting Group Chemistry

For synthetic chemists constructing ortho-substituted biaryl carboxylic acid libraries or intermediates, 2,6-DFBA enables a streamlined one-step SNAr protocol with organolithium or Grignard reagents that proceeds with exclusive ipso-C2 regioselectivity and without competing decarboxylation—a critical advantage over 2,6-dimethoxybenzoic acid and other ortho-disubstituted benzoic acid analogs [1]. The C6 fluorine electronically deactivates the carboxylate toward nucleophilic attack, preventing ketone byproduct formation that plagues reactions of non-fluorinated analogs. This property was exploited by Schlosser and Heiss to construct all seven bromobenzoic acid isomers containing homovicinal fluorine atoms from a single starting material (1,3-difluorobenzene), demonstrating the strategic synthetic value of the 2,6-DFBA intermediate .

Environmental Fate and Pesticide Metabolite Studies Requiring a Well-Characterized, Non-Persistent Reference Compound

2,6-DFBA is the major hydrolytic and soil degradation product of the insecticide diflubenzuron, and its environmental behavior has been extensively characterized in EU regulatory dossiers [1]. Researchers studying diflubenzuron degradation pathways, soil dissipation kinetics, or environmental risk assessment require authentic 2,6-DFBA reference material of known purity. The compound's documented DT₅₀ of 5.7 days (range 2.2–11.3 days across six soil types) and DT₉₀ of 8.0–48.5 days provide robust kinetic benchmarks against which field dissipation data can be compared. These regulatory-grade data, compiled in the PPDB, are not available for most other difluorobenzoic acid regioisomers, making 2,6-DFBA the best-characterized choice for environmental fate investigations . Additionally, the binding interaction of 2,6-DFBA with serum albumin (BSA) has been quantitatively characterized by ¹⁹F NMR, yielding dissociation constants (KD), number of binding sites (n), bound fraction (Pb), complex lifetime (τres), and exchange rate (Kex)—parameters relevant to toxicokinetic modeling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.